molecular formula C17H21N3OS2 B4625739 2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one

2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one

Cat. No. B4625739
M. Wt: 347.5 g/mol
InChI Key: DMHFCZBXHHIHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidin derivatives involves multiple steps starting from corresponding thiadiazol-5-amines and through reactions including pyrimidine ring closure, nitration, chlorination, and amination. Specifically, Yokohama et al. (1992) described the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones, showcasing the detailed synthetic route and the antiallergic activities of these products (Yokohama et al., 1992).

Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of related compounds, particularly focusing on 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones, involves multi-step reactions that include cyclocondensation and bromo substituent displacement. These processes underline the complex chemistry behind the synthesis of such compounds and their structural elucidation, which is often supported by advanced NMR techniques (Safarov et al., 2005).

Antiallergic and Biological Activities

Some derivatives, including those with a 6-cyclohexylethyl substitution, have shown promising antiallergic activities. They have been identified as dual-acting leukotriene D4 receptor antagonists and mast cell stabilizers, exhibiting low toxicity in early evaluations. This suggests potential therapeutic applications in treating allergies (Yokohama et al., 1992).

Applications in Material Science

In material science, derivatives of thiadiazolo[3,2-a]pyrimidin have been incorporated into Fe3O4@C18 core-shell nanocoatings to combat Candida albicans biofilms, showcasing their utility in developing non-cytotoxic strategies against biofilm-associated fungal infections. This innovative application demonstrates the compound's potential in creating bioactive materials for medical use (Olar et al., 2020).

Potential Antimicrobial and Antifungal Applications

The compound and its derivatives have also been explored for their antimicrobial and antifungal properties. New bioactive derivatives synthesized from related compounds have been screened for their anti-inflammatory, CNS depressant, and antimicrobial activities, indicating the versatility of these molecules in pharmaceutical applications (Ashalatha et al., 2007).

properties

IUPAC Name

11-(2-cyclohexylethyl)-4,5-dimethyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-10-11(2)22-15-14(10)16(21)20-17(18-15)23-13(19-20)9-8-12-6-4-3-5-7-12/h12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHFCZBXHHIHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SC(=N3)CCC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one
Reactant of Route 2
2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one
Reactant of Route 3
2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one
Reactant of Route 4
2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one
Reactant of Route 5
2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one
Reactant of Route 6
2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one

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